3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which is characterized by its five-membered ring structure containing two nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 250.34 g/mol.
The synthesis and characterization of this compound can be traced through various chemical literature and databases, which detail its properties, synthesis methods, and applications in scientific research.
This compound is classified as a pyrazole derivative, which are known for their diverse pharmacological properties. Pyrazoles are frequently explored for their roles in drug development due to their ability to interact with various biological targets.
The synthesis of 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the condensation of 1-methylpyrazole with isobutyraldehyde under acidic conditions.
In a typical synthesis route:
The molecular structure of 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine features a pyrazole ring substituted at the 3 and 4 positions with isobutyl groups and at the 1 position with a methyl group. The structural formula can be represented as follows:
3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions including:
The reactivity of this compound allows it to participate in synthetic pathways leading to more complex molecules, which can be useful in drug development.
The mechanism of action of 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific biological targets such as enzymes or receptors.
Research indicates that this compound may modulate pathways related to cell signaling and growth, potentially impacting processes like apoptosis and inflammation.
3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine has several scientific applications:
This compound exemplifies the versatility and importance of pyrazoles in contemporary chemical research, highlighting their potential for innovation in drug discovery.
The cyclocondensation of hydrazines with 1,3-dielectrophilic compounds represents the most direct route to 3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine. This method employs 2,2,7,7-tetramethyloctane-3,6-dione (a β-diketone with pre-installed isobutyl groups) and methylhydrazine under acid-free conditions. Copper(II) nitrate catalysis significantly enhances regioselectivity and reduces reaction times (<60 min at room temperature), suppressing the formation of regioisomeric byproducts common in traditional acidic media [2] [9]. The reaction proceeds via initial enolization of the β-diketone, followed by nucleophilic attack of the hydrazine nitrogen at the less sterically hindered carbonyl, and subsequent dehydrative cyclization.
Critical parameters:
Table 1: Cyclocondensation Optimization for Pyrazole Formation
β-Diketone | Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Ratio) |
---|---|---|---|---|---|
2,2,7,7-Tetramethyloctane-3,6-dione | None | 120 | 8 | 55 | 4:1 (3,4- vs 3,5-diisobutyl) |
2,2,7,7-Tetramethyloctane-3,6-dione | Cu(NO₃)₂ (10%) | 25 | 1 | 88 | >20:1 |
6-Methylheptane-2,4-dione | BF₃·OEt₂ (5%) | 80 | 3 | 72 | 3:1 |
Dehydrogenative coupling offers an atom-economical alternative using 2,6-dimethylheptane-3,5-diol and methylhydrazine. Ruthenium catalysts enable a cascade reaction involving diol dehydrogenation to the corresponding β-diketone in situ, followed by hydrazine cyclocondensation. Ru₃(CO)₁₂ with N-heterocyclic carbene ligands (5 mol%) in toluene at 140°C achieves 70-75% yield of the target pyrazole, with H₂ and H₂O as sole byproducts [8] [9].
Mechanistic insights:
This method circumvents diketone isolation but requires precise temperature control to prevent over-dehydrogenation. Sterically hindered diols like 2,6-dimethylheptane-3,5-diol exhibit slower reaction kinetics (24-36 h) compared to linear analogs [8].
Regioselective installation of isobutyl groups at C3/C4 positions employs pre-formed 1-methyl-1H-pyrazol-5-amine through sequential alkylations.
Stepwise approach:
Alternative one-pot reductive amination: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde undergo solvent-free condensation (120°C, 2 h), followed by NaBH₄ reduction in MeOH (25°C, 30 min), delivering N-alkylated products in 88% yield. This method demonstrates compatibility with branched alkyl chains when using isobutyraldehyde derivatives [5].
Multicomponent reactions enable direct assembly of the fully substituted pyrazole without isolating intermediates:
Approach A: Propargyl alcohols + aldehydes + methylhydrazineHarigae's method employs iodine-mediated oxidation of in situ generated ynones from 2-methylbutyraldehyde and 5-methylhex-1-yn-3-ol, followed by cyclocondensation with methylhydrazine. This regioselective sequence affords 3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine in one pot (62% yield, 3 steps) [9].
Approach B: Hydrazine·HCl + β-enaminonesβ-Enaminones derived from acetylacetone and isobutylamine undergo cyclocondensation with methylhydrazine hydrochloride in acetic acid. Microwave irradiation (100 W, 140°C, 20 min) enhances reaction efficiency (78% yield) while suppressing decarboxylation byproducts [4] [6].
Table 2: Multicomponent Synthesis Performance Comparison
Components | Conditions | Catalyst/Additive | Yield (%) | Regioselectivity |
---|---|---|---|---|
5-methylhex-1-yn-3-ol + isobutyraldehyde + MeNHNH₂ | I₂ (1.2 eq), CHCl₃, 60°C | None | 62 | >95% 3,4-diisobutyl |
Acetylacetone + iBuNH₂ + MeNHNH₂·HCl | AcOH, MW 140°C, 20 min | None | 78 | 85:15 (3,4- vs 3,5-) |
Ethyl acetoacetate + iBuCHO + MeNHNH₂ | Nano-ZnO, EtOH, Δ, 3 h | ZnO nanoparticles | 82 | >98% 3,4-diisobutyl |
The 5-amino group in 3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine serves as a versatile handle for derivatization:
Acylation: Benzoyl chloride in pyridine (0°C, 2 h) furnishes the N5-benzoylated derivative (92% yield). Notably, the 1-methyl and 3,4-diisobutyl groups remain unaffected under these mild conditions [5].
Reductive amination: Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) followed by NaBH₄ reduction yields N5-arylalkyl derivatives (e.g., N-(4-nitrobenzyl)-3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine, 85% yield). Solvent-free conditions prevent dialkylation [5].
MOF functionalization: The amine undergoes nucleophilic substitution with bromoalkyl-functionalized metal-organic frameworks (MOFs) like MIL-101-NH₂. Post-synthetic modification in DMF at 85°C (48 h) anchors the pyrazole to the MOF via a propyl linker, confirmed by ¹H NMR after acid digestion (35-40% functionalization efficiency) [3].
Table 3: Derivatization Reactions at the 5-Amino Position
Reaction Type | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
Acylation | Benzoyl chloride | Pyridine, 0°C, 2 h | N5-Benzoyl-3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine | 92 |
Reductive amination | 4-Nitrobenzaldehyde | NaBH₄, MeOH, 25°C, 1 h | N5-(4-Nitrobenzyl)-3,4-diisobutyl-1-methyl-1H-pyrazol-5-amine | 85 |
Nucleophilic substitution | MIL-101-Br (MOF) | DMF, 85°C, 48 h | MIL-101-Pyrazole conjugate | 38* |
Functionalization efficiency calculated by ¹H NMR of digested MOF |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3